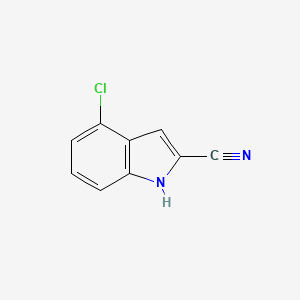

4-Chloro-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAFJTFFVWHCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C#N)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555570 | |

| Record name | 4-Chloro-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-11-9 | |

| Record name | 4-Chloro-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1H-indole-2-carbonitrile (CAS 4404-11-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Chloro-1H-indole-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry.

Introduction and Significance

This compound is a halogenated indole derivative that has garnered significant interest in the field of drug discovery and development. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 4-position and a nitrile group at the 2-position of the indole ring imparts unique electronic properties and provides versatile handles for further chemical modifications.

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Notably, it is a key building block for developing serotonin receptor modulators and kinase inhibitors.[1] Its structural motifs are also found in compounds being investigated for their potential antitumor, antiviral, and anti-inflammatory activities.[1] The strategic placement of the chloro and cyano groups allows for regioselective functionalization, making it a valuable tool for constructing complex molecular architectures in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4404-11-9 | [2] |

| Molecular Formula | C₉H₅ClN₂ | [2] |

| Molecular Weight | 176.6 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage | Room temperature, in a dry, sealed container. |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the provided search results, a prediction of its key spectroscopic features can be made based on the analysis of related indole structures.[4][5]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm). The protons on the benzene portion of the ring (H5, H6, and H7) will exhibit splitting patterns (doublets and triplets) in the aromatic region (δ 7.0-7.8 ppm). The proton at the 3-position (H3) is expected to be a singlet in the aromatic region, with its chemical shift influenced by the adjacent cyano group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the molecule. The nitrile carbon (C≡N) will appear in the characteristic region for nitriles (δ 115-120 ppm). The quaternary carbons of the indole ring will have distinct chemical shifts, and the chlorinated carbon (C4) will be shifted downfield due to the electronegativity of the chlorine atom. A general range for aromatic and heteroaromatic carbons is between δ 110-140 ppm.[6]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands. A sharp, medium-intensity peak around 2220-2260 cm⁻¹ is expected for the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indole ring should appear as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic system will be present in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176. An (M+2)⁺ peak with approximately one-third the intensity of the molecular ion peak will also be present, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of HCN and other characteristic cleavages of the indole ring.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies common for indole derivatives. A plausible and widely used method involves the dehydration of the corresponding carboxamide.

Proposed Synthetic Pathway: Dehydration of 4-Chloro-1H-indole-2-carboxamide

A general and effective method for the preparation of indole-2-carbonitriles is the dehydration of the corresponding 1H-indole-2-carboxamides.[7] This transformation is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a general protocol adapted from the synthesis of other indole-2-carbonitriles and should be optimized for the specific substrate.[7]

Step 1: Dehydration of 4-Chloro-1H-indole-2-carboxamide

-

To a solution of 4-Chloro-1H-indole-2-carboxamide (1.0 equivalent) in an appropriate anhydrous solvent (e.g., chloroform or DMF), add phosphorus oxychloride (POCl₃) (4.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, stir the reaction mixture at reflux for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the indole nucleus, the electron-withdrawing nitrile group, and the chloro substituent. These features allow for a range of chemical transformations, making it a versatile intermediate.

N-Alkylation and N-Arylation

The nitrogen atom of the indole ring can be readily functionalized through alkylation or arylation reactions. This is a common strategy to introduce further diversity and modulate the biological activity of indole-based compounds.

Figure 2: General scheme for the N-alkylation of this compound.

A typical procedure involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide or tosylate).[8]

Reactions at the C3 Position

The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution. However, in the case of 2-cyanoindoles, this position can also be functionalized through other means, such as halogenation followed by cross-coupling reactions.

A common strategy involves the iodination of the C3 position using iodine and a base like potassium hydroxide in DMF. The resulting 3-iodo derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, to introduce a wide range of substituents at this position.[8]

Transformations of the Nitrile Group

The nitrile group at the C2 position is a versatile functional group that can be transformed into other functionalities, further expanding the synthetic utility of this scaffold.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4-Chloro-1H-indole-2-carboxylic acid) or carboxamide (4-Chloro-1H-indole-2-carboxamide).

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery and Medicinal Chemistry

As previously mentioned, this compound is a valuable building block for the synthesis of compounds with potential therapeutic applications.

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the systematic elaboration of structures to target the ATP-binding site of various kinases.

-

Serotonin Receptor Modulators: Serotonin (5-HT) receptors are important targets for the treatment of a range of central nervous system disorders. The indole core of this compound is a key pharmacophore for interaction with these receptors, and modifications can lead to potent and selective ligands.

-

Antimicrobial Agents: Halogenated indoles have shown promising antimicrobial and antibiofilm activities. While the direct biological activity of this compound is not extensively reported, it serves as a precursor for compounds that could be explored for their antibacterial and antifungal properties.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on supplier information, this compound may be harmful if swallowed.

-

Precautionary Statements: It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and medicinally relevant heterocyclic compound. Its strategic functionalization allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecular targets. The continued exploration of its reactivity and its use as a building block in drug discovery programs is likely to lead to the development of novel therapeutic agents.

References

Sources

- 1. 4404-11-9 | MFCD23135759 | this compound [aaronchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-Chloro-1H-Indole-3-Carbonitrile | Chemical Properties, Uses, Synthesis & Safety Data | Reliable China Manufacturer & Supplier [nj-finechem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Chloroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules. The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties. 4-chloro-1H-indole-2-carbonitrile (CAS: 4404-11-9) is a synthetic building block of significant interest. The presence of a chlorine atom at the 4-position and a nitrile group at the 2-position introduces unique electronic and steric features. The chloro group can modulate lipophilicity and metabolic stability, while the nitrile function serves as a versatile chemical handle for further synthetic transformations. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for its application in synthetic chemistry and drug discovery programs, particularly in the development of serotonin receptor modulators and kinase inhibitors.[1]

Section 1: Molecular Identity and Structural Characteristics

The foundational step in understanding any chemical entity is to confirm its identity and structure. This compound is defined by its unique molecular formula and connectivity, which dictates its inherent properties.

Chemical Identifiers

A consistent set of identifiers is crucial for accurate data retrieval and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 4404-11-9 | [2] |

| Molecular Formula | C₉H₅ClN₂ | [2] |

| Molecular Weight | 176.60 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| InChI Key | FDAFJTFFVWHCOX-UHFFFAOYSA-N | [2] |

Molecular Structure

The spatial arrangement of atoms and functional groups is visualized below. The planarity of the indole ring system, combined with the electron-withdrawing nature of the chloro and nitrile substituents, influences its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Section 2: Core Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical reactions and biological systems. While experimental data for this compound is limited in public literature, we can infer key properties from its structure and data from closely related analogs.

| Property | Value / Observation | Comments and Comparative Data |

| Physical Form | Solid at room temperature. | Reported by commercial suppliers.[2] |

| Melting Point | Data not available. | For comparison, the isomeric 4-chloro-1H-indole-3-carbonitrile has a reported melting point of 165-167 °C.[4] |

| Solubility | Insoluble in water. | Based on data for the 3-carbonitrile isomer.[4] Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate due to its predominantly nonpolar structure. |

| pKa (Acidity) | Data not available. | The N-H proton of the indole ring is weakly acidic. The pKa in DMSO is estimated to be in the range of 14-16, typical for indole scaffolds.[5] |

| Lipophilicity (logP) | Data not available. | The calculated XLogP3 value for the related analog 4-chloro-1-methyl-1H-indole is 2.6, suggesting moderate lipophilicity.[6] The presence of the polar nitrile group may slightly decrease this value. |

Section 3: Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published experimental spectra for this compound, this section outlines the expected spectral features based on established principles and data from analogous structures.[7][8]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to provide clear signals corresponding to each unique proton in the molecule.

-

N-H Proton: A broad singlet is expected to appear downfield, typically > 8.5 ppm, due to the acidic nature of the proton on the nitrogen atom.

-

Aromatic Protons: The protons on the benzene portion of the indole ring (H5, H6, H7) will appear in the aromatic region (approx. 7.0-7.6 ppm). Their specific splitting patterns (doublets, triplets) will depend on their coupling with adjacent protons.

-

C3-H Proton: A distinct singlet is expected for the proton at the C3 position of the pyrrole ring, likely appearing between 7.1 and 7.4 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the structure.

-

Nitrile Carbon (C≡N): A characteristic signal for the nitrile carbon is expected in the range of 113-118 ppm.[9]

-

Aromatic and Heterocyclic Carbons: The remaining eight carbons of the indole ring system will resonate in the typical aromatic region of 105-140 ppm. Quaternary carbons (C2, C3a, C4, C7a) will generally show weaker signals than protonated carbons.[10]

Predicted Infrared (IR) Spectrum

IR spectroscopy is invaluable for identifying key functional groups.

-

C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group is predicted to be prominent in the 2220-2240 cm⁻¹ region.

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the indole ring is expected.

-

Aromatic C-H and C=C Stretches: Multiple bands will appear in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions, confirming the aromatic system.[11]

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum should exhibit a molecular ion peak at an m/z of 176.

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of an M+2 peak at m/z 178, with an intensity approximately one-third of the molecular ion peak. This 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom.[12]

Section 4: Synthesis and Reactivity

This compound is a synthetic intermediate. While specific literature detailing its preparation is scarce, a highly plausible and efficient synthetic route can be proposed based on well-established transformations of indole derivatives.[8][13] The most common method for introducing a 2-carbonitrile group onto an indole scaffold is the dehydration of the corresponding 2-carboxamide.

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available 4-chloro-1H-indole, proceeding through a carboxamide intermediate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 4404-11-9 [sigmaaldrich.com]

- 3. AB440469 | CAS 4404-11-9 – abcr Gute Chemie [abcr.com]

- 4. 4-Chloro-1H-Indole-3-Carbonitrile | Chemical Properties, Uses, Synthesis & Safety Data | Reliable China Manufacturer & Supplier [nj-finechem.com]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. 4-Chloro-1-methyl-1H-indole | C9H8ClN | CID 13048759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. youtube.com [youtube.com]

- 12. govinfo.gov [govinfo.gov]

- 13. researchgate.net [researchgate.net]

4-Chloro-1H-indole-2-carbonitrile molecular structure and weight

An In-depth Technical Guide to 4-Chloro-1H-indole-2-carbonitrile: Molecular Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular characteristics, outline a robust synthetic pathway, and discuss its structural elucidation through modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this valuable chemical building block.

Introduction and Significance

This compound belongs to the substituted indole class of compounds. The indole scaffold is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 4-position and a nitrile group at the 2-position of the indole ring creates a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules. Specifically, this compound serves as a crucial precursor for developing serotonin receptor modulators and various kinase inhibitors, which have shown potential as antitumor, antiviral, and anti-inflammatory agents.

Molecular Structure and Physicochemical Properties

The core of this compound is a bicyclic aromatic system consisting of a fused benzene and pyrrole ring. The chlorine substituent is located on the benzene portion, while the carbonitrile group is attached to the pyrrole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 4404-11-9 | [1][2] |

| Molecular Formula | C₉H₅ClN₂ | [1][3] |

| Molecular Weight | 176.61 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | Data not available. For comparison, the isomeric 4-Chloro-1H-indole-3-carbonitrile has a melting point of 198-200 °C. | [6] |

| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO and DMF. | [6] |

| Storage | Store in a cool, dry place, sealed from air and moisture. |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.85!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; H1 [label="H", pos="-0.85,1.1!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.8!", fontcolor="#202124"]; C3a [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="-1.2,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="-2.4,-1.5!", fontcolor="#202124"]; C6 [label="C", pos="-2.4,-2.8!", fontcolor="#202124"]; C7 [label="C", pos="-1.2,-3.5!", fontcolor="#202124"]; C7a [label="C", pos="0,-2.8!", fontcolor="#202124"]; Cl4 [label="Cl", pos="-1.2,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; C_CN [label="C", pos="2.4,1!", fontcolor="#202124"]; N_CN [label="N", pos="3.4,1.4!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];

// Dummy nodes for double bonds db1 [pos="0.6,0.675!", shape=point]; db2 [pos="0.6,-0.15!", shape=point]; db3 [pos="-0.6,-1.15!", shape=point]; db4 [pos="-1.8,-2.15!", shape=point]; db5 [pos="-1.8,-3.15!", shape=point]; db6 [pos="-0.6,-3.15!", shape=point];

// Bonds N1 -- H1; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- N1; C4 -- Cl4; C2 -- C_CN; C_CN -- N_CN [style=triple];

// Aromatic ring double bonds N1 -- db1 -- C2 [style=invis]; C3 -- db2 -- C3a [style=invis]; C4 -- db3 -- C5 [style=invis]; C5 -- db4 -- C6 [style=invis]; C6 -- db5 -- C7 [style=invis]; C7 -- db6 -- C7a [style=invis]; }

Caption: Molecular structure of this compound.

Synthesis Pathway and Experimental Protocol

A robust and widely applicable method for the synthesis of 2-cyanoindoles is the dehydration of the corresponding 2-carboxamide precursors. This transformation can be efficiently achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃). The precursor, 4-chloro-1H-indole-2-carboxamide, can be synthesized from 4-chloro-1H-indole-2-carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 1H-indole-2-carbonitriles as described by Hrizi et al. (2020).

Step 1: Synthesis of 4-Chloro-1H-indole-2-carboxamide (Precursor)

-

Acid Chloride Formation: To a solution of 4-chloro-1H-indole-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq.) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., THF or dioxane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH).

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloro-1H-indole-2-carboxamide.

Step 2: Dehydration to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-1H-indole-2-carboxamide (1.0 eq.) in an anhydrous solvent such as chloroform or 1,2-dichloroethane.

-

Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃, approx. 4.0 eq.) dropwise to the suspension at room temperature. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the conversion of the amide to the nitrile by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess POCl₃. Caution: This should be done slowly and in a well-ventilated fume hood as the reaction can be vigorous.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indole ring.

-

N-H Proton: A broad singlet is expected in the downfield region (typically δ 8.5-9.5 ppm), which is characteristic of the indole N-H proton.

-

Aromatic Protons: The protons on the benzene ring (H5, H6, H7) and the pyrrole ring (H3) will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and nitrile groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Nitrile Carbon (C≡N): A signal in the region of δ 115-120 ppm is characteristic of the nitrile carbon.

-

Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbon attached to the chlorine atom (C4) will be influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.

-

C≡N Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹ is a clear indicator of the nitrile functional group.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 176).

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds, such as 4-chloroindole, suggest the following precautions:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its synthesis via the dehydration of the corresponding carboxamide is a reliable method. The structural features and physicochemical properties of this compound make it an important precursor for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers working with this and related indole derivatives.

References

- Hrizi, A., Cailler, M., Carcenac, Y., Guillaumet, G., & Akssira, M. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(22), 5287.

Sources

- 1. parchem.com [parchem.com]

- 2. 4404-11-9 | MFCD23135759 | this compound [aaronchem.com]

- 3. chemexpress.cn [chemexpress.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1H-Indole-3-Carbonitrile, 4-Chloro- | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 6. 4-Chloro-1H-Indole-3-Carbonitrile | Chemical Properties, Uses, Synthesis & Safety Data | Reliable China Manufacturer & Supplier [nj-finechem.com]

The Indole-2-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among its numerous derivatives, the indole-2-carbonitrile scaffold has emerged as a particularly compelling structural motif, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive exploration of the biological significance of the indole-2-carbonitrile core. We will delve into its unique chemical attributes, survey established synthetic methodologies, and critically examine its multifaceted roles in the development of novel therapeutic agents, with a particular focus on its anticancer, antiviral, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts centered on this versatile scaffold.

The Indole Scaffold: A Foundation of Biological Activity

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous feature in a multitude of natural and synthetic compounds with profound biological effects.[3][4] Its unique electronic properties and the ability of its derivatives to mimic peptide structures and interact with a wide range of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[5][6] Indole derivatives are at the heart of numerous approved drugs, showcasing a diverse therapeutic landscape that includes anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[1][7]

The strategic placement of a carbonitrile (-C≡N) group at the 2-position of the indole ring introduces distinct chemical and biological characteristics. The nitrile group is a potent electron-withdrawing group, influencing the overall electronic distribution of the indole nucleus. It can also participate in hydrogen bonding and other non-covalent interactions within biological targets, contributing to binding affinity and specificity.[8][9] Furthermore, the nitrile moiety serves as a versatile synthetic handle, enabling further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[8][10]

Synthetic Strategies for Indole-2-Carbonitrile Derivatives

The construction of the indole-2-carbonitrile scaffold can be achieved through various synthetic routes. A common and effective method involves the dehydration of an corresponding aldoxime or the direct cyanation of an activated indole precursor.

Representative Synthetic Protocol: Dehydration of Indole-2-carboxaldehyde Oxime

This protocol outlines a general procedure for the synthesis of indole-2-carbonitrile from indole-2-carboxaldehyde.

Materials:

-

Indole-2-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Oxime Formation:

-

Dissolve indole-2-carboxaldehyde (1.0 eq) in pyridine.

-

Add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude indole-2-carboxaldehyde oxime.

-

-

Dehydration to Nitrile:

-

Dissolve the crude oxime in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure indole-2-carbonitrile.

-

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of indole-2-carbonitrile.

Anticancer Activity of Indole-2-Carbonitrile Derivatives

The indole-2-carbonitrile scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[11] Derivatives incorporating this motif have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often acting through diverse and targeted mechanisms.[12]

Inhibition of Tubulin Polymerization

A prominent mechanism of action for several anticancer indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[13] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin polymerization, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[13]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors.[1] Indole-2-carbonitrile derivatives have been explored as inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a key role in angiogenesis.[14]

Signaling Pathway Diagram:

Caption: Mechanisms of anticancer activity for indole-2-carbonitrile derivatives.

Antiviral Activity of Indole-2-Carbonitrile Analogs

The indole nucleus is a key component of several antiviral drugs, and the exploration of indole-2-carbonitrile derivatives has yielded promising candidates with broad-spectrum antiviral activity.[3][15]

Inhibition of Viral Entry and Replication

Studies have shown that certain indole-2-carboxylate derivatives, which are structurally related to indole-2-carbonitriles, exhibit potent inhibitory activity against a range of RNA and DNA viruses.[16][17] For instance, some compounds have demonstrated significant activity against influenza A virus and Coxsackie B3 virus.[16] The precise mechanisms of action can vary, but they often involve interference with viral attachment to host cells, inhibition of viral replication enzymes, or modulation of host cellular pathways that are co-opted by the virus.[18]

HIV-1 Integrase Inhibition

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for the replication of the virus, and its inhibition is a validated therapeutic strategy.[19] Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase strand transfer.[20] The indole core and the C2-substituent can chelate essential magnesium ions in the enzyme's active site, disrupting its function.[19][20] This highlights the potential of the indole-2-carbonitrile scaffold as a starting point for the design of novel anti-HIV agents.

Antimicrobial Properties of the Indole-2-Carbonitrile Scaffold

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Indole derivatives have long been recognized for their antibacterial and antifungal properties.[21][22]

Broad-Spectrum Antibacterial and Antifungal Activity

Indole-acrylonitrile derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[21][23] The mechanism of action is often multifactorial, potentially involving the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[22] The lipophilicity and electronic properties conferred by the indole-2-carbonitrile scaffold can be fine-tuned through chemical modification to optimize antimicrobial potency and spectrum.[24][25]

Table 1: Representative Biological Activities of Indole-2-Carbonitrile and Related Derivatives

| Compound Class | Target/Activity | Model System | Potency (IC50/EC50/MIC) | Reference |

| Indole-2-carboxylate derivatives | Influenza A virus | In vitro | 7.53 µM | [16] |

| Indole-2-carboxylate derivatives | Coxsackie B3 virus | In vitro | 1.59 µM | [16] |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | In vitro | 0.13 µM | [19][20] |

| Indole-acrylonitrile derivatives | S. aureus | In vitro | 8-16 µg/mL | [21] |

| Substituted N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT cancer cells | In vitro | ~2 µM | [12] |

Conclusion and Future Perspectives

The indole-2-carbonitrile scaffold is a privileged structural motif that continues to yield compounds with significant and diverse biological activities. Its synthetic accessibility and the versatility of the nitrile group for chemical elaboration make it an attractive starting point for drug discovery campaigns targeting cancer, viral infections, and microbial diseases. Future research in this area will likely focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific molecular interactions between indole-2-carbonitrile-based compounds and their biological targets will be crucial for advancing these promising molecules from the laboratory to the clinic. The continued exploration of this remarkable scaffold holds immense potential for the development of next-generation therapeutics to address pressing unmet medical needs.

References

- Hrizi, A., Cailler, M., Carcenac, Y., Romdhani-Younes, M., & Thibonnet, J. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(15), 3485. [Link]

- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.

- ResearchGate. (n.d.). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate.

- Wang, Z., Wang, Y., Li, Y., Yin, Z., & Zhang, Y. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321. [Link]

- PubMed. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed.

- Kumar, A., Singh, B., & Kumar, M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 236, 114321. [Link]

- ScienceDirect. (n.d.). Chemical structures of indole-based molecules employed as anticancer agents. ScienceDirect.

- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.

- Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(49), 29334–29351. [Link]

- PubMed Central. (n.d.). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central.

- IJPSR. (2024). NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.

- MDPI. (n.d.). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.

- PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.

- RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN.

- Bentham Science. (n.d.). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science.

- Al-Ostath, A., Al-Qaisi, Z. A. I., Abusharkh, A., El-Awady, R., & Al-Harrasi, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2095. [Link]

- The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. [Link]

- Cureus. (n.d.). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus.

- PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central.

- PubMed Central. (n.d.). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PubMed Central.

- ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.

- Frontiers. (n.d.). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers.

- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- PubMed Central. (n.d.). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed Central.

- MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI.

- SpringerLink. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. SpringerLink.

- ResearchGate. (n.d.). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. ResearchGate.

- PubMed Central. (n.d.). Biomedical Importance of Indoles. PubMed Central.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpn.org [rjpn.org]

- 4. benthamscience.com [benthamscience.com]

- 5. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 15. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Strategic Placement of Chlorine at the 4-Position of Indole: A Technical Guide to Unlocking Novel Bioactivity

Foreword: The Subtle Power of a Halogen

In the vast and intricate world of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of natural products and synthetic drugs.[1] Its inherent biological activity is well-documented, but it is the nuanced art of substitution that often unlocks its full therapeutic potential. Among the various modifications, halogenation, and specifically chlorination, has proven to be a powerful tool for modulating the physicochemical properties and pharmacological profile of indole-based compounds. This guide focuses on a particularly impactful, yet sometimes overlooked, modification: the substitution of a chlorine atom at the 4-position of the indole ring.

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of compounds. It aims to provide a deep, mechanistic understanding of why and how the 4-chloro substitution influences bioactivity. We will explore the underlying principles of this modification, delve into its effects across diverse biological landscapes—from plant growth regulation to antimicrobial and anticancer applications—and provide detailed, field-proven experimental protocols to empower your own research endeavors.

The Rationale Behind 4-Chloro Substitution: A Physicochemical Perspective

The introduction of a chlorine atom at the 4-position of the indole ring is not a random act of chemical decoration. It is a strategic decision rooted in the fundamental principles of physical organic chemistry. The chlorine atom, being an electronegative and lipophilic substituent, imparts several key changes to the indole scaffold:

-

Electronic Effects: Chlorine exerts a dual electronic influence. It is electron-withdrawing through its inductive effect (-I) due to its high electronegativity, and electron-donating through resonance (+R) via its lone pairs of electrons. At the 4-position, the inductive effect tends to dominate, influencing the electron density distribution across the indole ring system. This altered electronic landscape can significantly impact the molecule's ability to interact with biological targets, affecting hydrogen bonding capabilities and pi-pi stacking interactions.

-

Lipophilicity and Membrane Permeability: The addition of a chlorine atom increases the overall lipophilicity (logP) of the indole molecule. This is a critical parameter in drug design, as it influences the compound's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. However, an optimal level of lipophilicity is crucial, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

-

Steric Influence: The size of the chlorine atom can introduce steric hindrance, which can either promote or hinder binding to a target protein. This steric bulk can force the molecule into a specific conformation that is more favorable for binding or, conversely, prevent it from fitting into a binding pocket.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a compound. This is a significant advantage in drug development, as it can lead to improved pharmacokinetic profiles.

Modulating Bioactivity: Case Studies of 4-Chloroindoles

The strategic placement of a chlorine atom at the 4-position has led to the discovery of indole derivatives with enhanced or novel bioactivities across various fields.

Plant Growth Regulation: The Super-Auxin Effect

One of the most well-documented examples of the profound impact of 4-chloro substitution is in the field of plant hormones. 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin found in the seeds of several leguminous plants.[2]

Enhanced Bioactivity: Compared to the ubiquitous auxin, indole-3-acetic acid (IAA), 4-Cl-IAA exhibits significantly higher potency in various bioassays, including coleoptile elongation and root formation.[3][4][5] This "super-auxin" activity is attributed to its increased resistance to enzymatic oxidation by peroxidases, a major pathway for auxin degradation in plants. The 4-chloro substituent appears to sterically hinder the approach of the peroxidase enzyme to the indole ring.

Mechanism of Action: Auxins mediate their effects by promoting the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and the Aux/IAA transcriptional repressors.[6][7][8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various growth and developmental responses. The higher stability of 4-Cl-IAA likely leads to a more sustained activation of this signaling pathway.

Antimicrobial and Antibiofilm Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated indoles, including 4-chloroindole, have shown significant promise in this area.

Broad-Spectrum Activity: 4-Chloroindole has demonstrated potent antimicrobial and antibiofilm activity against a range of pathogenic bacteria, including Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC).[9] Studies have shown that 4-chloroindole can inhibit bacterial growth at low micromolar concentrations and effectively prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

Mechanism of Action: The antimicrobial mechanism of 4-chloroindole is multifaceted. It has been shown to disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death. Furthermore, studies on multi-halogenated indoles suggest that these compounds can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to cellular macromolecules.[10][11][12] Additionally, 4-chloroindole has been found to downregulate the expression of key virulence genes associated with motility, adhesion, and toxin production, thereby attenuating the pathogenicity of the bacteria.[8]

Anticancer and Kinase Inhibition

The indole scaffold is a common feature in many approved anticancer drugs, particularly kinase inhibitors. The 4-chloro substitution has been explored as a strategy to enhance the potency and selectivity of these agents.

Targeting Kinases: While specific examples of 4-chloroindole as a standalone kinase inhibitor are emerging, the broader class of chloro-substituted indoles has shown significant activity. For instance, a novel series of 4-azaindole TGFβ receptor kinase inhibitors demonstrated excellent selectivity, and a lead compound showed synergistic antitumor efficacy when combined with an anti-PD-1 antibody in a murine tumor model.[9] The chlorine atom in these molecules often engages in specific hydrophobic or halogen bonding interactions within the ATP-binding pocket of the kinase, contributing to their high affinity and selectivity.

Inhibition of WNT Signaling: A 5-chloro-substituted indole derivative, (S)-1, has been identified as a potent inhibitor of Dishevelled 1 (DVL1), a key component of the WNT signaling pathway, which is often dysregulated in cancer.[13] This compound inhibited the growth of colon cancer cells with an EC50 of 7.1 µM and induced the production of reactive oxygen species.[13] This highlights the potential of chloro-substituted indoles to target critical cancer-related signaling pathways.

Modulation of Central Nervous System (CNS) Receptors

The indole nucleus is a core component of many neurotransmitters (e.g., serotonin) and CNS-active drugs. The 4-chloro substitution can influence the binding of indole derivatives to various CNS receptors.

Cannabinoid Receptor Binding: A study on synthetic cannabinoids based on the MDMB-CHMICA scaffold revealed that the position of the chlorine atom on the indole ring significantly impacts binding affinity to the human cannabinoid receptor 1 (hCB1).[6] Interestingly, the 4-chloro and 5-chloro substitutions resulted in a lower binding affinity compared to substitutions at the 2-, 6-, and 7-positions.[6] This demonstrates that the effect of the 4-chloro group is highly context-dependent and can be used to fine-tune receptor selectivity.

Dopamine Receptor Ligands: The synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives have been reported as dopamine receptor ligands.[14] These compounds were designed to retain the essential pharmacophore for dopamine receptor interaction while incorporating a chlorine atom. Radioligand competition assays showed that these compounds bind to both D-1 and D-2 dopamine receptor subtypes, with their affinity and selectivity being influenced by the nature of the N-alkyl substituents.[14]

Quantitative Data Summary

The following tables summarize the bioactivity data for representative 4-chloro-substituted indole derivatives and their analogs.

Table 1: Antimicrobial Activity of 4-Chloroindole

| Compound | Organism | Bioactivity | MIC (µg/mL) | Reference |

| 4-Chloroindole | Vibrio parahaemolyticus | Antibacterial | 50 | [7] |

| 4-Chloroindole | Uropathogenic E. coli | Antibacterial | 75 | [8][15] |

| 4-Chloroindole | Uropathogenic E. coli | Biofilm Inhibition | >65% at 20 µg/mL | [8][15] |

Table 2: Cannabinoid Receptor (hCB1) Binding Affinity

| Compound | Ki (nM) | Reference |

| MDMB-CHMICA (unsubstituted) | 0.29 | [6] |

| 2-chloro-MDMB-CHMICA | 0.28 | [6] |

| 4-chloro-MDMB-CHMICA | 2.5 | [6] |

| 5-chloro-MDMB-CHMICA | 4.6 | [6] |

| 6-chloro-MDMB-CHMICA | 0.45 | [6] |

| 7-chloro-MDMB-CHMICA | 0.38 | [6] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-chloro-substituted indoles.

Synthesis of 4-Chloroindole-3-acetic acid (4-Cl-IAA)

This protocol is adapted from the synthesis described by Katayama et al. (2000).[16]

Objective: To synthesize 4-chloroindole-3-acetic acid from 4-chloroindole-3-acetonitrile.

Materials:

-

4-chloroindole-3-acetonitrile

-

Methanol

-

40% Potassium hydroxide solution

-

Diethyl ether

-

6 N Hydrochloric acid solution

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-chloroindole-3-acetonitrile in methanol in a round-bottom flask.

-

Add a 40% potassium hydroxide solution to the flask.

-

Reflux the mixture for 16 hours with stirring.

-

After reflux, concentrate the reaction mixture to an aqueous solution using a rotary evaporator.

-

Transfer the aqueous solution to a separatory funnel and wash three times with diethyl ether to remove any unreacted starting material and non-polar impurities. Discard the ether layers.

-

Acidify the aqueous layer with a 6 N hydrochloric acid solution until the pH is acidic (check with pH paper). The product will precipitate out.

-

Extract the aqueous layer four times with ethyl acetate. Combine the ethyl acetate extracts.

-

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-chloroindole-3-acetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[17][18][19][20][21]

Objective: To determine the lowest concentration of a 4-chloroindole derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

4-chloroindole derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial culture in the exponential growth phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Multichannel pipette

-

Plate reader (optional, for quantitative measurement)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the 4-chloroindole derivative in the 96-well plate.

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the 2x final concentration of the compound stock solution to the first column of wells.

-

Perform a serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate, typically to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (no compound), and column 12 as a negative control (no bacteria).

-

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to the final inoculum density (typically 5 x 10^5 CFU/mL).

-

Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). The results can also be read using a plate reader by measuring the optical density at 600 nm.

In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for various kinases.[1][22][23][24][25]

Objective: To determine the IC50 value of a 4-chloroindole derivative against a specific protein kinase.

Materials:

-

Purified kinase enzyme

-

Specific kinase substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-33P]ATP, or for non-radioactive assays, cold ATP)

-

4-chloroindole derivative stock solution

-

Kinase reaction buffer (containing MgCl2)

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibody for ELISA-based assays, or reagents for ADP detection)

-

Plate reader (scintillation counter for radioactive assays, or spectrophotometer/fluorometer for other formats)

Procedure:

-

Prepare serial dilutions of the 4-chloroindole derivative in the kinase reaction buffer in a 96-well plate.

-

Add the kinase enzyme and its substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Detect the amount of phosphorylated substrate or ADP formed. The detection method will vary depending on the assay format (e.g., filter binding for radioactive assays, ELISA, fluorescence polarization, or luminescence).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The substitution of a chlorine atom at the 4-position of the indole ring is a powerful and versatile strategy in medicinal chemistry and chemical biology. As this guide has demonstrated, this seemingly simple modification can profoundly influence the bioactivity of indole derivatives, leading to enhanced potency, altered selectivity, and novel mechanisms of action. The increased stability of 4-Cl-IAA, the broad-spectrum activity of 4-chloroindole against pathogenic bacteria, and the emerging potential of 4-chloro-substituted indoles in oncology and neuroscience underscore the importance of this chemical motif.

For researchers in drug discovery and development, the 4-chloroindole scaffold represents a fertile ground for exploration. Future investigations should focus on:

-

Expanding the Target Space: Systematically screening 4-chloroindole libraries against a wider range of biological targets, including G-protein coupled receptors, ion channels, and other enzyme families.

-

Elucidating Mechanisms of Action: Delving deeper into the molecular mechanisms by which 4-chloroindoles exert their biological effects, particularly in the context of their anticancer and antimicrobial properties.

-

Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to further refine the 4-chloroindole scaffold for improved potency, selectivity, and pharmacokinetic properties.

-

Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider diversity of 4-chloro-substituted indole derivatives.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the therapeutic potential of 4-chloro-substituted indoles, paving the way for the development of novel and effective agents to address unmet medical and agricultural needs.

References

- Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]

- Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]

- Boya, P., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. [Link]

- Schep, L. J., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 29(1), 123. [Link]

- Tivendale, N. D., et al. (2014). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 164(4), 1738-1748. [Link]

- Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Journal of Pesticide Science, 25(3), 277-283. [Link]

- Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(1), e14623. [Link]

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

- Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

- Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(1), e14623. [Link]

- Microbe Online. (2013).

- Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus.

- Ulrich, A. (n.d.). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

- Ellinghaus, H. (2021).

- Oddi, S., et al. (2015). Assay of CB1 Receptor Binding.

- Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters.

- Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. PubMed. [Link]

- Lee, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.

- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

- Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 809, 1-16. [Link]

- Tivendale, N. D., et al. (2014). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. PubMed. [Link]

- Faleye, A. C., et al. (2022). Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model. Applied and Environmental Microbiology, 88(19), e00833-22. [Link]

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

- Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

- Tivendale, N. D., et al. (2014). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Oxford Academic. [Link]

- Sykes, D. A., et al. (2017). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay.

- Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [Link]

- Navarro, G., et al. (2018). Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors. Frontiers in Pharmacology, 9, 844. [Link]

- De Deurwaerdère, P., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1076. [Link]

- Chen, J., et al. (2020). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules.

- Wurst, K., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]

- St-Laurent, G., et al. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 26(15), 4690. [Link]

- Al-Hussain, S. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(11), 1548. [Link]

- Kusudo, K., & Tsuruo, T. (2000). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry, 7(5), 533-551. [Link]

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(2), 223-273. [Link]

- Hackling, A. E., & Stark, H. (2002). Dopamine D3 receptor ligands with antagonist properties. Chembiochem, 3(10), 946-961. [Link]

- Perrone, R., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(16), 4991. [Link]

- Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7622. [Link]

- Jastrzębska-Więsek, M., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 844. [Link]

- Al-Hussain, S. A., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 67(16), 12463-12484. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 8. Mechanisms of auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. tandfonline.com [tandfonline.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. ibg.kit.edu [ibg.kit.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. In vitro kinase assay [protocols.io]

- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. caymanchem.com [caymanchem.com]

The Strategic Utility of 4-Chloro-1H-indole-2-carbonitrile in Modern Synthesis

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

4-Chloro-1H-indole-2-carbonitrile has emerged as a pivotal heterocyclic building block in the landscape of synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned functional groups—the chloro moiety at the 4-position and the nitrile at the 2-position—offer a versatile platform for molecular elaboration. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, presenting it as a valuable scaffold for the construction of complex, biologically active molecules. We will explore validated synthetic protocols, delve into its reactivity profile with mechanistic insights, and showcase its utility in the synthesis of targeted therapeutic agents, including kinase and serotonin receptor modulators. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Architectural Advantage of the this compound Scaffold